molecular formula C8H2BrF4NO B12843955 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole

5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole

Cat. No.: B12843955
M. Wt: 284.00 g/mol
InChI Key: BQHCOSBKTDUFLN-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound that contains bromine, fluorine, and trifluoromethyl groups attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol with a carboxylic acid derivative.

    Introduction of Substituents: The bromine, fluorine, and trifluoromethyl groups can be introduced through various halogenation and trifluoromethylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions where halogens are attached.

    Oxidation and Reduction: Depending on the functional groups present, the compound may undergo oxidation or reduction reactions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Halogenation Reagents: Such as N-bromosuccinimide (NBS) for bromination.

    Trifluoromethylation Reagents: Such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield various halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, affecting their function and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-fluoro-1,3-benzoxazole: Lacks the trifluoromethyl group.

    6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole: Lacks the bromine atom.

    5-Bromo-7-(trifluoromethyl)-1,3-benzoxazole: Lacks the fluorine atom.

Uniqueness

The presence of all three substituents (bromine, fluorine, and trifluoromethyl) in 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole gives it unique chemical properties that might not be present in similar compounds

Properties

Molecular Formula

C8H2BrF4NO

Molecular Weight

284.00 g/mol

IUPAC Name

5-bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H2BrF4NO/c9-3-1-4-7(15-2-14-4)5(6(3)10)8(11,12)13/h1-2H

InChI Key

BQHCOSBKTDUFLN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)F)C(F)(F)F)OC=N2

Origin of Product

United States

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